molecular formula C18H19ClN6O3 B2414180 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 942000-79-5

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea

Cat. No.: B2414180
CAS No.: 942000-79-5
M. Wt: 402.84
InChI Key: GKWDWJLYYBBFQE-UHFFFAOYSA-N
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Description

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a dimethoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea typically involves multi-step organic reactions. One common route includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The chlorophenyl group is introduced via a substitution reaction, and the dimethoxybenzyl moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and chlorophenyl group may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-1H-tetrazole: Shares the tetrazole and chlorophenyl moieties but lacks the dimethoxybenzyl group.

    3-(3,4-dimethoxybenzyl)urea: Contains the dimethoxybenzyl and urea groups but lacks the tetrazole and chlorophenyl moieties.

Uniqueness

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O3/c1-27-15-8-3-12(9-16(15)28-2)10-20-18(26)21-11-17-22-23-24-25(17)14-6-4-13(19)5-7-14/h3-9H,10-11H2,1-2H3,(H2,20,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWDWJLYYBBFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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